![molecular formula C7H3NO3 B057819 Furo[3,4-c]pyridine-1,3-dione CAS No. 4664-08-8](/img/structure/B57819.png)
Furo[3,4-c]pyridine-1,3-dione
Overview
Description
3,4-Pyridinedicarboxylic anhydride, also known as cinchomeronic anhydride, is an organic compound with the molecular formula C7H3NO3 and a molecular weight of 149.10 g/mol . It is a derivative of pyridine and is characterized by the presence of two carboxylic anhydride groups attached to the 3rd and 4th positions of the pyridine ring. This compound is used as an important intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Pyridinedicarboxylic anhydride can be synthesized through the dehydration of 3,4-pyridinedicarboxylic acid. The reaction typically involves heating the acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide (P2O5) to remove water and form the anhydride .
Industrial Production Methods: In industrial settings, the production of 3,4-pyridinedicarboxylic anhydride often involves the use of continuous flow reactors to ensure efficient heat transfer and reaction control. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Pyridinedicarboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3,4-pyridinedicarboxylic acid.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to form the corresponding dihydropyridine derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Aminolysis: Involves the use of primary or secondary amines under mild heating.
Reduction: Often employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Hydrolysis: 3,4-Pyridinedicarboxylic acid.
Aminolysis: Corresponding amides.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Furo[3,4-c]pyridine-1,3-dione derivatives have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that modifications to the furo[3,4-c]pyridine structure can enhance its efficacy against resistant strains of bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action often involves the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
Recent studies highlight the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been suggested that these compounds may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, facilitating the synthesis of more complex molecules. Researchers have utilized this compound in the synthesis of pyridine-based ligands and catalysts for various reactions, including coupling reactions and cycloadditions .
Material Science
Polymer Chemistry
In material science, this compound is being explored as a component in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Additionally, it has been used to develop conductive polymers that show promise in electronic applications .
Case Studies
Study | Application | Findings |
---|---|---|
Gribble et al., 1992 | Antimicrobial | Demonstrated significant inhibition of bacterial growth with modified derivatives. |
Curd et al., 1946 | Anticancer | Identified cytotoxic effects on specific cancer cell lines through apoptosis induction. |
Recent Neuroprotection Study | Neuroprotective | Showed reduction in oxidative stress markers in neuronal cultures treated with furo[3,4-c]pyridine derivatives. |
Mechanism of Action
The mechanism of action of 3,4-pyridinedicarboxylic anhydride involves its reactivity with nucleophiles such as amines and alcohols. The compound undergoes nucleophilic attack, leading to the formation of amides or esters. This reactivity is attributed to the electron-deficient nature of the anhydride carbonyl groups, which makes them susceptible to nucleophilic attack . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and proteins .
Comparison with Similar Compounds
3,5-Pyridinedicarboxylic acid: Another derivative of pyridine with carboxylic acid groups at the 3rd and 5th positions.
2,3-Pyridinedicarboxylic anhydride: An anhydride derivative with carboxylic anhydride groups at the 2nd and 3rd positions of the pyridine ring.
Uniqueness: 3,4-Pyridinedicarboxylic anhydride is unique due to its specific positioning of the anhydride groups, which imparts distinct reactivity and properties compared to other pyridine derivatives. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
Furo[3,4-c]pyridine-1,3-dione, a bicyclic compound featuring a pyridine and furan moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of 149.11 g/mol. The compound typically appears as a white to light yellow powder and exhibits a melting point around 77 °C. Its structural features contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.
1. Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases and modulation of the cell cycle .
2. Proteasome Inhibition
Furo[3,4-c]pyridine derivatives have been evaluated for their ability to inhibit proteasomal activity. One notable compound showed an IC50 value of 600 nM against the constitutive proteasome (c20S), indicating potent inhibition without affecting the immunoproteasome (i20S) . This selective inhibition could be leveraged for therapeutic strategies in diseases where proteasome activity is dysregulated.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been linked to its ability to modulate cytokine production and inhibit pathways associated with inflammation. For example, compounds derived from this scaffold have shown efficacy in reducing pro-inflammatory cytokines in vitro, suggesting their role in treating inflammatory diseases .
4. Antiviral Activity
Recent studies have highlighted the antiviral properties of furo[3,4-c]pyridine derivatives against respiratory syncytial virus (RSV). These compounds demonstrated good binding affinity to viral proteins and effectively inhibited viral replication in cultured cells .
Structure-Activity Relationship (SAR)
The biological activity of furo[3,4-c]pyridine derivatives is significantly influenced by their substituents. For instance:
- Phenoxy Substituents : Compounds with phenoxy groups at the 4-position exhibited enhanced insulin sensitivity in adipocytes, with increases ranging from 7.4% to 37.4% compared to controls .
- Alkanoic Acid Derivatives : These showed varying degrees of activity as aldose reductase inhibitors, with shorter chains being more effective than longer ones .
Case Study 1: Antitumor Efficacy
A derivative of furo[3,4-c]pyridine was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The study found that this compound induced cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
Case Study 2: Selective Proteasome Inhibition
In a comparative study assessing different derivatives for proteasome inhibition, compound 10 was identified as a potent inhibitor with selective action on c20S over i20S. This selectivity is crucial for minimizing side effects associated with broad-spectrum proteasome inhibitors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Furo[3,4-c]pyridine-1,3-dione derivatives, and how are substituents introduced?
- Methodological Answer: The synthesis often involves the Pfitzinger reaction with isatin derivatives under strong alkali conditions to form key intermediates like furan-2,5-dione . Friedel-Crafts acylation using AlCl₃ can introduce aromatic substituents, as seen in the synthesis of benzoisoquinoline derivatives . Substituents at the C3 and N5 positions are typically introduced via nucleophilic substitution or Suzuki coupling reactions, depending on the desired functional groups .
Q. How can researchers evaluate the chemical stability of this compound derivatives under stress conditions?
- Methodological Answer: Follow ICH guidelines for forced degradation studies. Use HPLC coupled with UV/IR spectrometry to monitor degradation products in solutions (acidic/alkaline hydrolysis, oxidation) and solid phases (thermal stress). HPLC/MS identifies degradation pathways, such as photolytic cleavage of the furan ring or oxidation of substituents .
Q. What spectroscopic techniques are critical for structural characterization of these derivatives?
- Methodological Answer: Combine ¹H/¹³C NMR to confirm substituent positions and ring connectivity. IR spectroscopy identifies carbonyl stretching (1,3-dione, ~1700 cm⁻¹) and heterocyclic ring vibrations. Mass spectrometry (ESI/TOF) validates molecular weights and fragmentation patterns, especially for labile substituents .
Advanced Research Questions
Q. How do substituents at the C3 and N5 positions influence JAK3 inhibitory activity in immunomodulatory applications?
- Methodological Answer: SAR studies reveal that bulky hydrophobic groups (e.g., 3-isobutyl-3-phenyl) enhance binding to JAK3’s ATP pocket by mimicking natural ligands. Urea or carboxamide groups at N5 improve solubility and potency (e.g., R06039-478, pA₂ = 7.51). Use AutoDock4 for flexible sidechain docking to simulate receptor-ligand interactions and optimize substituent geometry .
Q. What mechanistic insights explain the photodegradation of this compound derivatives?
- Methodological Answer: Photodegradation under UV light involves ring-opening reactions of the furan moiety, forming ketone or carboxylic acid intermediates. Use time-resolved IR spectroscopy to track real-time bond cleavage. Computational studies (TD-DFT) identify excited-state pathways, while HPLC/MS quantifies degradation kinetics .
Q. How can computational methods predict the efficacy of these derivatives as anti-tubercular agents targeting QcrB?
- Methodological Answer: Perform molecular dynamics simulations to assess binding stability with QcrB’s ubiquinol oxidation site. Compare MIC values (e.g., 0.132 μmol/L for pyrrolo[3,4-c]pyridine-1,3-dione derivatives) with docking scores to prioritize candidates. Validate predictions using in vitro Mtb H37Rv assays and murine infection models .
Q. What strategies mitigate voltage loss in pyrrolo[3,4-c]pyridine-1,3-dione-based polymers for organic photovoltaics?
- Methodological Answer: Optimize energy-level alignment by substituting thiophene with bithiophene units in the polymer backbone. This reduces the HOMO-LUMO gap (from 1.75 eV to 1.65 eV) and enhances charge transport. Use grazing-incidence XRD to correlate crystallinity with device performance (e.g., PCE improvement from 8.2% to 9.1%) .
Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy for JAK3 inhibitors?
- Methodological Answer: Address poor bioavailability by modifying logP values (aim for 2–4) via prodrug strategies (e.g., esterification of carboxylic acids). Use pharmacokinetic studies (plasma t½, AUC) in rodent models to identify metabolic hotspots. Co-crystallization with JAK3 reveals steric clashes in vivo not observed in vitro .
Properties
IUPAC Name |
furo[3,4-c]pyridine-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKMGUPDWTWQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963628 | |
Record name | Furo[3,4-c]pyridine-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-08-8 | |
Record name | 3,4-Pyridinedicarboxylic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Pyridinedicarboxylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furo[3,4-c]pyridine-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,3H-furo[3,4-c]pyridine-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Pyridinedicarboxylic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUG58X2BRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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